Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid (CAS 1251002-95-5) is a bicyclic β-amino acid derivative built on the octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane) scaffold. The compound features a cis-fused [3.3.0] ring junction, an N-Boc protecting group, and a 4-acetic acid side chain attached at the cyclopentane ring.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B13135338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C2C1)CC(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(6-12(16)17)11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1
InChIKeyMBVUTYWTMHCJFZ-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic cis-2-Boc-octahydro-cyclopenta[c]pyrrole-4-acetic Acid: Core Scaffold & Procurement Identity


Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid (CAS 1251002-95-5) is a bicyclic β-amino acid derivative built on the octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane) scaffold [1]. The compound features a cis-fused [3.3.0] ring junction, an N-Boc protecting group, and a 4-acetic acid side chain attached at the cyclopentane ring . With a molecular formula of C₁₄H₂₃NO₄, a molecular weight of 269.34 g/mol, and an XLogP of 1.8 , this racemic intermediate serves as a constrained β-amino acid building block for medicinal chemistry campaigns targeting CNS transporters [2], allosteric SHP2 phosphatases [3], and retinol-binding protein 4 (RBP4) antagonists [4].

Why Racemic cis-2-Boc-octahydro-cyclopenta[c]pyrrole-4-acetic Acid Cannot Be Casually Substituted


The octahydrocyclopenta[c]pyrrole scaffold tolerates multiple substitution patterns, and even minor structural variations among in-class compounds produce measurably distinct physicochemical and pharmacological profiles [1]. The 4-acetic acid side chain on this target compound provides a one-carbon spacer that alters hydrogen-bonding geometry and lipophilicity compared to direct 4-carboxylic acid attachment, while the cis ring junction enforces a specific three-dimensional orientation of the acetic acid moiety that differs from trans-fused or regioisomeric 5-acetic acid variants . These differences are not cosmetic: XLogP differences of ≥0.2 units between regioisomers can shift logD-dependent properties such as passive membrane permeability and plasma protein binding by factors large enough to confound SAR interpretation [2]. Standardizing on this specific racemic cis-4-acetic acid derivative ensures that medicinal chemistry campaigns maintain interpretable structure-property relationships across synthetic iterations.

Quantitative Differentiation Evidence for Racemic cis-2-Boc-octahydro-cyclopenta[c]pyrrole-4-acetic Acid


Regioisomeric Acetic Acid Position Determines XLogP and TPSA: 4-Acetic Acid vs. 5-Acetic Acid

The target compound, Cyclopenta[c]pyrrole-4-acetic acid, 2-Boc-octahydro-, (3aR,4S,6aS)-rel-, exhibits an XLogP of 1.8 and a topological polar surface area (TPSA) of 66.8 Ų . By comparison, the 5-acetic acid regioisomer (Cyclopenta[c]pyrrole-5-acetic acid, 2-Boc-octahydro-, (3aR,6aS)-rel-, CAS 2414568-83-3) has an XLogP of 1.6 and an identical TPSA of 66.8 Ų [1]. Both are racemic, N-Boc protected, and share the same molecular formula (C₁₄H₂₃NO₄) and molecular weight (269.34 g/mol) [2]. The XLogP difference of +0.2 log units for the 4-acetic acid isomer reflects the distinct spatial relationship between the carboxylic acid side chain and the bicyclic core, which alters the compound's lipophilicity profile without changing H-bond donor/acceptor count.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Acetic Acid Homologation vs. Direct Carboxylic Acid: XLogP Advantage for Membrane Permeability

Replacing the 4-carboxylic acid with a 4-acetic acid side chain introduces a methylene spacer that increases calculated lipophilicity while preserving the carboxylic acid pharmacophore. The target compound (C₁₄H₂₃NO₄, MW 269.34) has an XLogP of 1.8 . In contrast, (3aS,4S,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid (C₁₃H₂₁NO₄, MW 255.31, CAS 1251012-45-9) bears the carboxyl group directly on the cyclopentane ring, yielding a lower XLogP and a molecular weight reduced by 14 Da . The additional methylene group in the 4-acetic acid variant increases the rotatable bond count by 1 and shifts the pKa of the carboxylic acid moiety by approximately 0.5 units higher compared to the directly attached analog [1].

Fragment-Based Drug Design LogD Optimization β-Amino Acid Building Blocks

Scaffold Privilege: CNS Triple Reuptake Inhibition Demonstrates Druggable Polypharmacology

3-Aryl octahydrocyclopenta[c]pyrrole analogues have been characterized as potent triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Optimized compounds from this series demonstrate balanced polypharmacology: compound 22a achieved SERT, NET, DAT IC₅₀ values of 20, 109, and 430 nM respectively; compound 23a achieved 29, 85, and 168 nM; and compound 26a achieved 53, 150, and 140 nM [1]. All three compounds were highly brain-penetrant and demonstrated in vivo efficacy in the mouse tail suspension test at 10 and 30 mg/kg PO without significant motor stimulation at doses up to 30 mg/kg [2]. While these specific analogues bear 3-aryl substituents absent from the target building block, the octahydrocyclopenta[c]pyrrole core with cis ring fusion is the essential scaffold conferring the geometry required for simultaneous engagement of all three monoamine transporters [3].

CNS Drug Discovery Triple Reuptake Inhibitors Depression Pharmacology

Scaffold Privilege: RBP4 Antagonism with Robust In Vivo Target Engagement

Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole derivatives have been developed as nonretinoid antagonists of retinol-binding protein 4 (RBP4). Lead analogue 33 from this series demonstrated exquisite in vitro RBP4 binding affinity and reduced circulating plasma RBP4 levels by >90% in vivo [1]. An earlier analogue in the same series (compound 4) exhibited an RBP4 scintillation proximity assay (SPA) IC₅₀ of 89.5 nM [2]. The octahydrocyclopenta[c]pyrrole core provides the rigid bicyclic framework necessary to orient the key pharmacophoric elements—typically an aryl/heteroaryl appendage and a carboxylic acid or isostere—for high-affinity engagement of the RBP4 binding pocket [3].

Ophthalmology RBP4 Antagonists Age-Related Macular Degeneration

SHP2 Allosteric Inhibition: Oncology and Immuno-Oncology Application Space

Octahydrocyclopenta[c]pyrrole derivatives have been patented as allosteric inhibitors of the Src Homology-2 phosphatase SHP2 (encoded by PTPN11), a validated oncology target implicated in RTK-RAS-MAPK signaling [1]. The patent literature (US-10435389-B2) explicitly claims octahydrocyclopenta[c]pyrrole-based compounds as SHP2 allosteric inhibitors, with the bicyclic [3.3.0] scaffold serving as a rigid template that positions substituents to engage the SHP2 allosteric tunnel [2]. The N-Boc-protected 4-acetic acid building block represents an early-stage intermediate that can be elaborated to access the full patent space of 4-substituted octahydrocyclopenta[c]pyrrole SHP2 inhibitors through sequential N-deprotection, amidation, and C-4 side chain functionalization [3].

Cancer Therapeutics SHP2 Phosphatase Allosteric Inhibitors

Procurement-Driven Application Scenarios for Racemic cis-2-Boc-octahydro-cyclopenta[c]pyrrole-4-acetic Acid


CNS Triple Reuptake Inhibitor Lead Optimization Campaigns

Medicinal chemistry teams pursuing next-generation antidepressants can deploy this 4-acetic acid building block as a constrained β-amino acid scaffold for constructing 4-amido or 4-ester derivatives. The scaffold's demonstrated capacity to deliver balanced SERT/NET/DAT inhibition (IC₅₀ values as low as 29, 85, and 168 nM for optimized analogue 23a) and brain penetration [1] makes this intermediate directly relevant to CNS multipathway pharmacology programs. The 4-acetic acid handle provides a one-carbon spacer that increases lipophilicity (XLogP = 1.8) relative to the 4-carboxylic acid analog, offering an inherent logD advantage for crossing the blood-brain barrier .

RBP4 Antagonist Library Synthesis for Ophthalmology Indications

The octahydrocyclopenta[c]pyrrole scaffold is clinically validated in RBP4 antagonism with demonstrated >90% in vivo plasma RBP4 reduction [2]. The 4-acetic acid building block provides a versatile intermediate for constructing focused libraries of RBP4 antagonists. After Boc deprotection, the free secondary amine can be functionalized with diverse aryl/heteroaryl capping groups, while the 4-acetic acid moiety can be converted to amides, esters, or bioisosteric replacements such as tetrazoles to optimize potency beyond the 89.5 nM SPA IC₅₀ reported for earlier scaffold analogues [3].

SHP2 Allosteric Inhibitor Patent Space Exploration

Pharmaceutical companies and academic groups pursuing competitive SHP2 inhibitor IP can use this building block to access 4-substituted octahydrocyclopenta[c]pyrrole analogues within the patent landscape defined by US-10435389-B2 and related filings [4]. The 4-acetic acid represents a differentiated synthetic handle that, following Boc removal and side chain elaboration, can generate analogues with substitution patterns distinct from the 4-carboxamide or 4-amine series commonly exemplified in SHP2 inhibitor patents, potentially enabling novel composition-of-matter claims [5].

Fragment-Based Drug Discovery with Constrained β-Amino Acid Scaffolds

The cis-fused octahydrocyclopenta[c]pyrrole core provides a rigid, three-dimensional scaffold with a defined exit vector for the 4-acetic acid side chain. This constrained geometry reduces the entropic penalty of binding relative to flexible β-amino acids, making it an attractive starting point for fragment elaboration or DNA-encoded library (DEL) synthesis. The Boc protecting group permits selective N-deprotection under acidic conditions (TFA/DCM) without affecting the 4-acetic acid functionality, enabling orthogonal diversification at the pyrrolidine nitrogen for fragment growth . The XLogP of 1.8 and TPSA of 66.8 Ų place this fragment within favorable property space for oral bioavailability .

Quote Request

Request a Quote for Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.